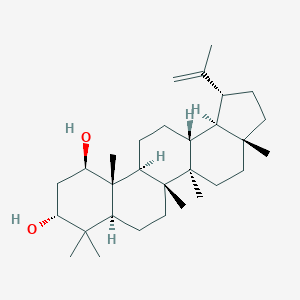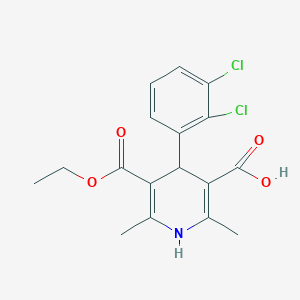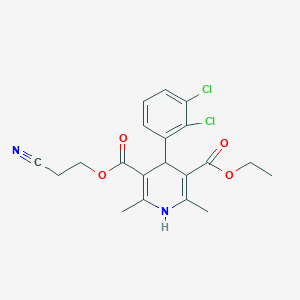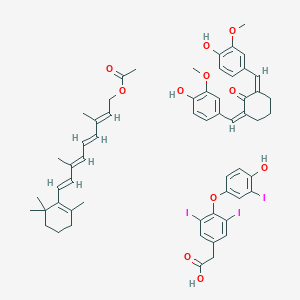
Plethoryl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plethoryl is a chemical compound that has gained attention for its potential use in scientific research. It is a synthetic molecule that can be synthesized using a variety of methods. The compound has been shown to have various biochemical and physiological effects that make it a promising tool for studying different biological processes.
Mecanismo De Acción
Plethoryl's mechanism of action is not fully understood. However, it is believed to work by binding to the active site of enzymes and ion channels, thereby inhibiting their activity. The compound has been shown to be selective for certain enzymes and ion channels, which makes it a valuable tool for studying specific biological processes.
Efectos Bioquímicos Y Fisiológicos
Plethoryl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, Plethoryl has been shown to modulate the activity of ion channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Plethoryl in lab experiments is its selectivity for specific enzymes and ion channels. This selectivity allows researchers to study specific biological processes without affecting other pathways. Additionally, Plethoryl is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using Plethoryl in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations. Additionally, the compound's mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.
Direcciones Futuras
There are several future directions for the study of Plethoryl. One direction is to further investigate its mechanism of action. Understanding how the compound interacts with enzymes and ion channels could lead to the development of more selective compounds with fewer side effects.
Another future direction is to explore the use of Plethoryl in drug discovery. The compound's ability to inhibit the activity of enzymes and ion channels makes it a promising tool for identifying new drug targets. Additionally, the compound's selectivity could be used to develop more effective and targeted therapies.
Conclusion
In conclusion, Plethoryl is a synthetic compound that has potential applications in scientific research. Its ability to inhibit the activity of enzymes and ion channels makes it a valuable tool for studying different biological processes. However, its potential toxicity and unknown mechanism of action should be taken into consideration when using it in lab experiments. Further research into the compound's mechanism of action and potential therapeutic uses could lead to exciting new discoveries in the field of drug discovery and development.
Métodos De Síntesis
Plethoryl can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-amino-4,6-dichloropyrimidine with 3,5-dimethoxybenzaldehyde in the presence of a base. This method produces a high yield of the compound and is relatively simple.
Aplicaciones Científicas De Investigación
Plethoryl has a wide range of applications in scientific research. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. This inhibition can be used to study the role of these enzymes in different biological processes. Additionally, Plethoryl has been shown to modulate the activity of ion channels, which can be used to study the physiology of different cell types.
Propiedades
Número CAS |
100216-56-6 |
|---|---|
Nombre del producto |
Plethoryl |
Fórmula molecular |
C58H63I3O11 |
Peso molecular |
1316.8 g/mol |
Nombre IUPAC |
(2Z,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one;[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C22H22O5.C22H32O2.C14H9I3O4/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2;1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6;15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h6-13,23-24H,3-5H2,1-2H3;7,9-10,12-14H,8,11,15-16H2,1-6H3;1-4,6,18H,5H2,(H,19,20)/b16-10-,17-11-;10-7+,13-12+,17-9+,18-14+; |
Clave InChI |
LTUHDNNQMPNYEU-NCLKYLIUSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C.COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/CCC2)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C.COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O.C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O |
Sinónimos |
Plethoryl tiratricol-cyclovalone-retinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



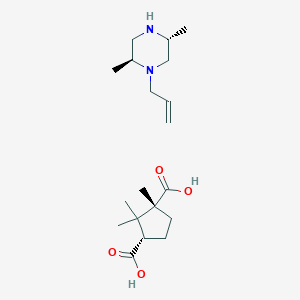
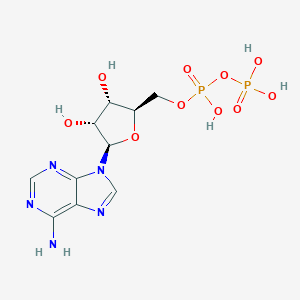
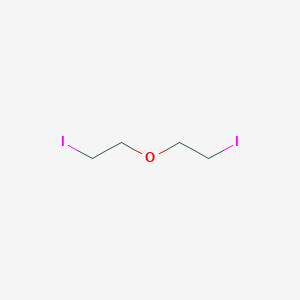
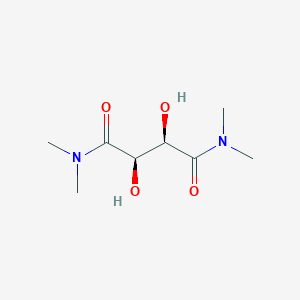

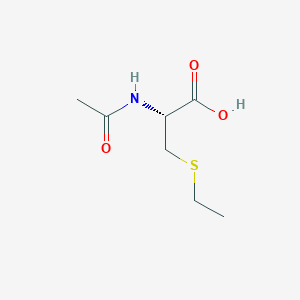
![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

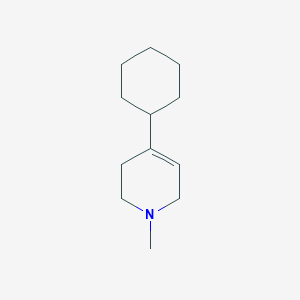
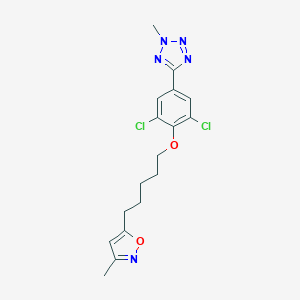
![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
